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Abstract
2'-Fluoro-N-acetylcytidine is a chemically modified nucleoside analogue that holds significant

promise in the development of novel antiviral and anticancer therapeutics. As a derivative of

cytidine, this compound is designed to interfere with nucleic acid synthesis, a critical process

for the replication of viruses and the proliferation of cancer cells. The strategic placement of a

fluorine atom at the 2' position of the ribose sugar enhances the molecule's metabolic stability

and can increase its affinity for viral enzymes over host-cell polymerases. The N-acetylation of

the cytidine base may further modulate its biological activity, solubility, and pharmacokinetic

profile. This technical guide provides a comprehensive overview of 2'-fluoro-N-acetylcytidine,

including its chemical properties, synthesis, proposed mechanism of action, and a summary of

the biological activity of closely related compounds. Detailed experimental protocols and a

conceptual metabolic pathway are also presented to facilitate further research and

development.

Introduction
Nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy. Their

structural similarity to endogenous nucleosides allows them to be recognized and metabolized

by cellular and viral enzymes, leading to their incorporation into nascent DNA or RNA chains.

This incorporation typically results in chain termination or the introduction of mutations, thereby

halting replication.
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2'-Fluoro-N-acetylcytidine belongs to the class of fluorinated nucleoside analogues. The

introduction of fluorine, a highly electronegative and sterically small atom, at the 2'-position of

the sugar moiety confers several advantageous properties. It can increase the stability of the

glycosidic bond, making the nucleoside less susceptible to enzymatic degradation.

Furthermore, the 2'-fluoro substitution can lock the sugar pucker in a conformation that is

favorable for binding to viral RNA-dependent RNA polymerases.

The N-acetyl group on the cytidine base can serve as a prodrug moiety, potentially improving

oral bioavailability and cellular uptake. It may be cleaved by intracellular esterases to release

the active form of the drug. This guide will delve into the available technical data on 2'-fluoro-N-

acetylcytidine and its unacetylated precursor, 2'-fluoro-2'-deoxycytidine, to provide a thorough

resource for researchers in the field.

Chemical and Physical Properties
2'-Fluoro-N-acetylcytidine, also known as N4-Acetyl-2'-deoxy-2'-fluorocytidine or Ac-2'-F-dC, is

a synthetic nucleoside analogue.[1][2] Its fundamental properties are summarized in the table

below.

Property Value Reference

Chemical Formula C₁₁H₁₄FN₃O₅ [1][2]

Molecular Weight 287.24 g/mol [1]

CAS Number 159414-97-8 [1][2]

IUPAC Name

N-[1-[(2R,3R,4R,5R)-3-fluoro-

4-hydroxy-5-

(hydroxymethyl)oxolan-2-yl]-2-

oxopyrimidin-4-yl]acetamide

[1]

Synonyms
N4-Acetyl-2'-deoxy-2'-

fluorocytidine, Ac-2'-F-dC
[1][2]

Appearance White to off-white powder

Storage -20°C
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Synthesis
While 2'-fluoro-N-acetylcytidine is commercially available for its use in oligonucleotide

synthesis, detailed protocols for its de novo synthesis are not readily available in the public

domain.[3][4] However, a general strategy for the synthesis of N-acetylated nucleoside

analogues can be inferred from the literature. The synthesis would likely involve the following

key steps:

Protection of the Hydroxyl Groups: The 3' and 5' hydroxyl groups of a 2'-fluoro-2'-

deoxycytidine precursor would be protected using suitable protecting groups, such as silyl

ethers (e.g., TBDMS) or acyl groups.

N-Acetylation: The exocyclic amine of the cytidine base would then be acetylated using an

acetylating agent like acetic anhydride in the presence of a base.

Deprotection: Finally, the protecting groups on the sugar moiety would be removed under

conditions that do not affect the N-acetyl group to yield the final product.

Biological Activity and Mechanism of Action
Proposed Mechanism of Action
The biological activity of 2'-fluoro-N-acetylcytidine is predicated on its role as a nucleoside

analogue. The proposed mechanism of action involves several key steps:

Cellular Uptake: The compound is transported into the cell, a process that may be facilitated

by nucleoside transporters.

Metabolic Activation: Inside the cell, 2'-fluoro-N-acetylcytidine is expected to undergo

sequential phosphorylation by cellular kinases to its active triphosphate form. The N-acetyl

group may be removed by cellular enzymes before or after the initial phosphorylation step.

Inhibition of Viral Polymerase: The triphosphate analogue then acts as a competitive inhibitor

of viral RNA-dependent RNA polymerase (RdRp). It competes with the natural substrate,

cytidine triphosphate (CTP), for incorporation into the growing RNA chain.

Chain Termination: Upon incorporation into the viral RNA, the presence of the 2'-fluoro group

can lead to chain termination, as it may prevent the formation of the subsequent
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phosphodiester bond.

Studies on related N4-acyl-modified nucleoside analogues have shown that the N4-substituent

can significantly enhance antiviral activity.[5] Although the triphosphate of the parent,

unacetylated compound is formed, the levels do not always correlate with antiviral potency,

suggesting that the triphosphate of the N4-acyl nucleoside may also directly interact with the

viral polymerase.[5]

Antiviral and Anticancer Potential
While specific data for 2'-fluoro-N-acetylcytidine is limited, the unacetylated form, 2'-fluoro-2'-

deoxycytidine (2'-FdC), has demonstrated broad-spectrum antiviral activity.[6][7][8] This

suggests that 2'-fluoro-N-acetylcytidine, as a potential prodrug of 2'-FdC, would share a similar

spectrum of activity.

The N-acetyl group in 2'-fluoro-N-acetylcytidine may play a role in modulating the activity of N-

acetyltransferase 10 (NAT10), an enzyme involved in the N4-acetylcytidine (ac4C) modification

of RNA.[9] Dysregulation of NAT10 and ac4C levels has been implicated in various cancers,

suggesting a potential avenue for the anticancer activity of this compound.[9][10]

Quantitative Data
Quantitative data for the biological activity of 2'-fluoro-N-acetylcytidine is not widely available in

the public literature. However, data for its unacetylated precursor, 2'-fluoro-2'-deoxycytidine,

provides a valuable benchmark.

Table 1: In Vitro Antiviral Activity of 2'-Fluoro-2'-deoxycytidine (2'-FdC)
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Virus Cell Line Assay Type IC₅₀ (µM) CC₅₀ (µM) Reference

Murine

Norovirus
RAW 264.7

Virus Yield

Reduction
20.92 1768 [11]

La Crosse

Virus (LACV)
Vero

CPE

Inhibition
2.2 - 9.7 >100 [6]

Maporal Virus Vero
CPE

Inhibition
2.2 - 9.7 >100 [6]

Punta Toro

Virus
Vero

CPE

Inhibition
2.2 - 9.7 >100 [6]

Rift Valley

Fever Virus

(RVFV)

Vero
CPE

Inhibition
2.2 - 9.7 >100 [6]

San Angelo

Virus
Vero

CPE

Inhibition
2.2 - 9.7 >100 [6]

Heartland

Virus
Vero

Virus Yield

Reduction

(90%)

0.9 >100 [6]

Severe Fever

with

Thrombocyto

penia

Syndrome

Virus

(SFTSV)

Vero

Virus Yield

Reduction

(90%)

3.7 >100 [6]

CPE: Cytopathic Effect; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

Experimental Protocols
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol is a generalized method for determining the in vitro antiviral activity of a

compound by measuring the inhibition of virus-induced cell death.
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Materials:

96-well cell culture plates

Host cell line susceptible to the virus of interest (e.g., Vero cells)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Virus stock of known titer

2'-Fluoro-N-acetylcytidine (or other test compound)

Cell viability reagent (e.g., CellTiter-Glo®)

Plate reader for luminescence or absorbance

Procedure:

Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a

confluent monolayer after 24 hours of incubation.

Compound Preparation: Prepare a serial dilution of the test compound in cell culture

medium.

Infection and Treatment: After 24 hours, remove the medium from the cells and infect them

with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72

hours. Simultaneously, add the diluted test compound to the wells. Include wells with

uninfected cells (cell control) and infected, untreated cells (virus control).

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for 48-72 hours, or

until significant CPE is observed in the virus control wells.

Cell Viability Measurement: At the end of the incubation period, measure cell viability using a

suitable reagent according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration

relative to the cell and virus controls. Determine the IC₅₀ value by plotting the percentage of
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inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling and Metabolic Pathways
The metabolic activation of 2'-fluoro-N-acetylcytidine is crucial for its therapeutic effect. The

following diagram illustrates the proposed intracellular metabolic pathway, leading to the active

triphosphate form that can inhibit viral replication.
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Caption: Proposed metabolic activation pathway of 2'-fluoro-N-acetylcytidine.

Conclusion and Future Directions
2'-Fluoro-N-acetylcytidine is a promising nucleoside analogue with the potential for

development as an antiviral or anticancer agent. While direct biological data for this specific

compound is sparse, the well-documented broad-spectrum activity of its unacetylated

precursor, 2'-fluoro-2'-deoxycytidine, provides a strong rationale for its further investigation. The

N-acetyl modification may offer advantages in terms of pharmacokinetics and cellular delivery.

Future research should focus on several key areas:

Quantitative Biological Evaluation: Systematic in vitro screening of 2'-fluoro-N-acetylcytidine

against a panel of viruses and cancer cell lines is necessary to determine its specific activity

and therapeutic potential.

Pharmacokinetic Studies: In vivo studies are required to characterize the absorption,

distribution, metabolism, and excretion (ADME) profile of the compound and to assess the

role of the N-acetyl group in its bioavailability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15594619?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action Studies: Detailed enzymatic and cellular assays are needed to fully

elucidate the mechanism of action, including the specific viral or cellular polymerases it

targets and the efficiency of its metabolic activation.

Synthesis Optimization: The development of an efficient and scalable synthesis protocol is

essential for producing the quantities of material required for preclinical and clinical

development.

By addressing these research questions, the full therapeutic potential of 2'-fluoro-N-

acetylcytidine can be realized, potentially leading to the development of new and effective

treatments for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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